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Compound of Interest

Compound Name: Solvent blue 59

Cat. No.: B3430289 Get Quote

Technical Support Center: C.I. 61552 (Solvent
Blue 35)
Welcome to the technical resource hub for C.I. 61552. This guide is designed for researchers,

scientists, and drug development professionals to diagnose and resolve common challenges

related to the photostability of this dye. As Senior Application Scientists, we have structured this

center to provide not just solutions, but a foundational understanding of the mechanisms at

play, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is C.I. 61552 and what are its primary
applications?
A1: C.I. 61552, also known by names such as Solvent Blue 35 or Sudan Blue II, is a synthetic,

oil-soluble dye belonging to the anthraquinone class.[1][2] Its chemical structure, 1,4-

Bis(butylamino)anthraquinone, gives it a characteristic dark blue, powdered appearance.[2][3]

It is insoluble in water but exhibits good solubility in various organic solvents, including

acetone, methylbenzene, and dichloromethane.[1][3]

Due to its excellent heat stability and a high lightfastness rating (7-8 on the Blue Wool Scale), it

is widely used for coloring materials that require durability.[3] Common applications include the

coloring of plastics (like polystyrene, ABS, and PET), printing inks, fibers, waxes, and oils.[3] In
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research and development, its solvatochromic properties and use as a non-polar stain make it

valuable in specific imaging and formulation contexts.

Property Value Source

Chemical Name
1,4-bis(butylamino)anthracene-

9,10-dione
PubChem[2]

CAS Number 17354-14-2 Chaos Trade[3]

Molecular Formula C22H26N2O2 PubChem[2]

Molecular Weight 350.5 g/mol PubChem[2]

Appearance Dark blue powder Chaos Trade[3]

Melting Point 120 °C Chaos Trade[3]

Light Fastness 7-8 (Blue Wool Scale) Chaos Trade[3]

Q2: What is photobleaching, and what is the
fundamental mechanism behind it?
A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule

(fluorophore) upon exposure to light, rendering it permanently unable to fluoresce.[4] This

process is a primary limiting factor in fluorescence-based applications, such as fluorescence

microscopy.

The mechanism begins when a fluorophore absorbs a photon, moving from its electronic

ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by

emitting a photon (fluorescence). However, a small fraction of excited molecules may undergo

"intersystem crossing" to a long-lived, highly reactive triplet state (T₁).[4]

In this triplet state, the fluorophore can react with surrounding molecules, most notably

molecular oxygen (O₂). This interaction generates highly damaging reactive oxygen species

(ROS), such as singlet oxygen (¹O₂) and superoxide radicals. These ROS can then attack and

break the covalent bonds of the fluorophore, destroying its chemical structure and ability to

fluoresce.[5][6][7] Each excitation cycle presents a probability of causing this irreversible
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damage, so prolonged or high-intensity light exposure cumulatively destroys the dye

population.[4][7]

Ground State (S₀) Excited Singlet State (S₁)
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Molecular Oxygen (O₂)
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Reactive Oxygen Species (ROS)
 5. Generation

 6. Oxidative Damage
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Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting Guide: C.I. 61552 Photostability
Q3: My C.I. 61552 signal is fading rapidly during
imaging. What are the primary causes?
A3: Rapid signal loss is the classic sign of photobleaching. For an anthraquinone dye like C.I.

61552, this is typically accelerated by three main factors in your experimental setup:

Excessive Illumination Intensity: The rate of photobleaching is directly proportional to the

intensity of the excitation light.[7] Using a laser or lamp at a higher power than necessary

dramatically increases the number of excitation cycles per second, thereby increasing the

probability of molecules entering the destructive triplet state and generating ROS.

Prolonged Exposure Time: The total number of photons a dye molecule is exposed to

determines its lifespan. Continuous or lengthy exposure, even at moderate intensity, leads to

cumulative damage and signal decay.[8] This includes not only the time during image

acquisition but also the time spent focusing on the sample.[8][9]
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Presence of Molecular Oxygen: As the primary reactant with triplet-state fluorophores, the

concentration of dissolved oxygen in your sample medium is a critical factor.[10] Samples

prepared in air-saturated solvents will photobleach much faster than those where oxygen

levels have been minimized.

Q4: How does the solvent environment affect the
photostability of C.I. 61552?
A4: The local chemical environment plays a crucial role in dye stability. For C.I. 61552, a

solvent-soluble dye, the choice of solvent is paramount.

Solvent Polarity and Viscosity: The polarity of the solvent can influence the energy levels of

the dye's electronic states, potentially affecting the rate of intersystem crossing to the triplet

state. Furthermore, higher solvent viscosity can sometimes limit the diffusion of molecular

oxygen, offering a modest protective effect.

Solvent Purity: Impurities in solvents, particularly peroxides or trace metals, can act as

catalysts for photodegradation, accelerating the bleaching process. Always use high-purity,

spectroscopy-grade solvents.

pH and Additives: Although C.I. 61552 is typically used in non-aqueous environments, the

presence of acidic or basic components can alter the dye's protonation state and,

consequently, its photochemical properties. The pH of the medium can significantly impact

the fluorescence and stability of many dyes.[11]

Precipitation can also be an issue if the dye's solubility limit is exceeded or if a non-solvent is

introduced, which can be mistaken for photobleaching.[1] Ensure your working concentration is

well below the saturation point in the chosen solvent system.

Q5: What are antifade reagents, and how can I select
one for use with C.I. 61552?
A5: Antifade reagents are chemical compounds added to the sample medium to suppress

photobleaching and prolong the fluorescent signal.[12][13] They primarily work by scavenging

ROS or by "quenching" the excited triplet state, returning the fluorophore to the ground state

before it can react with oxygen.[5][14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/365843479_Parameters_that_affect_the_photodegradation_of_dyes_and_pigments_in_solution_and_on_substrate_-_An_overview
https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1055&context=biosysengfacpub
https://pdf.benchchem.com/77/Technical_Support_Center_Solvent_Blue_35_Handling_and_Solution_Stability.pdf
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cellular-imaging/fluorescence-microscopy-and-immunofluorescence-if/mounting-medium-antifades/prolong-gold-antifade.html
https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/cellular-imaging/fluorescence-microscopy-and-immunofluorescence-if/mounting-medium-antifades/slowfade-gold-antifade.html
https://www.tocris.com/product-type/antifade-reagents
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-are-some-antifading-agents-used-to-prevent-photobleaching
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Since C.I. 61552 is used in organic solvents, traditional aqueous-based antifade mountants

may not be suitable. However, many of the active ingredients are soluble in organic systems or

can be adapted.

Antifade Reagent Primary Mechanism
Considerations for C.I.

61552

n-Propyl gallate (NPG) ROS Scavenger

Soluble in some alcohols and

ethers. A well-established

antifade useful for FITC and

DAPI.[6][14] Its compatibility

and efficacy with C.I. 61552 in

non-polar solvents would

require validation.

1,4-Diazabicyclo[2.2.2]octane

(DABCO)

Triplet State Quencher / ROS

Scavenger

Less effective but also less

toxic than other options.[14] Its

solubility in your specific

solvent system should be

confirmed.

Trolox (6-hydroxy-2,5,7,8-

tetramethylchroman-2-

carboxylic acid)

ROS Scavenger

A vitamin E analog that is

effective in both aqueous and

some organic environments.[5]

Often used in live-cell imaging

but can be adapted for fixed

samples.

p-Phenylenediamine (PPD) ROS Scavenger

Highly effective but can be

toxic and may react with

certain dyes.[14] It also auto-

oxidizes, which can darken the

mounting medium. Use with

caution and test for

compatibility.

Expert Advice: The efficacy of an antifade reagent is dye- and system-specific. It is essential to

perform a validation experiment to determine the optimal antifade and its working concentration
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for your specific C.I. 61552 application. See "Protocol 1" below.

Q6: Beyond antifades, what instrumental adjustments
can I make to mitigate photobleaching?
A6: Optimizing your imaging hardware and software settings is one of the most effective, non-

invasive ways to protect your signal.

Reduce Excitation Power: Use the lowest laser or lamp power that provides an adequate

signal-to-noise ratio (SNR).[7] Start at a low power and increase only as needed.

Use Neutral Density (ND) Filters: These filters reduce light intensity without altering its

spectral properties. They are a highly effective way to control photon flux.[8][9]

Minimize Exposure Time: Use the shortest camera exposure time possible. Compensate for

the lower signal by increasing camera gain or using a more sensitive detector.

Avoid Unnecessary Exposure: Use a lower-magnification objective or transmitted light to

locate the region of interest before switching to high-power fluorescence imaging.[9] Many

modern microscopy software platforms have a "low photobleach" or "focus mode" that blocks

the excitation light until an image is actively being acquired.[7]

Acquire Only the Data You Need: Avoid taking excessively long time-lapses or overly dense

Z-stacks if not required by the experimental question.[8]
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Step 1: Instrumental Optimization

Step 2: Environmental Control

Step 3: Chemical Stabilization

Rapid Signal Fading Observed

Are imaging settings optimized?

1. Reduce laser/lamp power.
2. Use shortest possible exposure time.

3. Insert Neutral Density filters.
4. Use a sensitive detector (increase gain).

5. Avoid prolonged focusing.

 No

Is the sample environment stable?

 Yes

1. Use high-purity, spectroscopy-grade solvents.
2. Consider deoxygenating the solvent (e.g., nitrogen bubbling).

3. Ensure dye is fully dissolved and not aggregating.

 No

Is an antifade reagent being used?

 Yes

1. Select a solvent-compatible antifade (e.g., NPG, Trolox).
2. Test a range of concentrations to find the optimum.

3. Use a commercial antifade mounting medium if available.

 No

Signal Stabilized

 Yes

Click to download full resolution via product page

Systematic workflow for troubleshooting C.I. 61552 photobleaching.
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Experimental Protocols
Protocol 1: Screening Antifade Reagents for C.I. 61552
This protocol provides a framework for testing the efficacy of different antifade reagents with

C.I. 61552 in your specific solvent system.

Prepare a Stock Solution: Create a concentrated stock solution of C.I. 61552 in a suitable

high-purity solvent (e.g., Toluene).

Prepare Test Samples:

Control: Dilute the C.I. 61552 stock solution to your final working concentration in your

primary solvent.

Test Groups: For each antifade reagent (e.g., NPG, DABCO), prepare a series of solutions

containing the working concentration of C.I. 61552 and varying concentrations of the

antifade (e.g., 1%, 2%, 5% w/v). Ensure the antifade is fully dissolved.

Sample Mounting: Mount a small droplet of each solution onto a microscope slide and cover

with a coverslip. Seal the edges with nail polish to prevent evaporation. Prepare triplicate

slides for each condition.

Standardize Imaging Conditions:

Set your microscope's excitation intensity, exposure time, and camera gain to values that

produce a good initial signal but also induce noticeable bleaching in the control sample

within a reasonable timeframe (e.g., 2-5 minutes).

Crucially, these settings must remain identical for all samples.

Acquisition (Time-Lapse):

Focus on a representative area of the sample.

Begin a time-lapse acquisition, capturing an image every 5-10 seconds for 5-10 minutes.

Data Analysis:
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For each time-lapse series, measure the mean fluorescence intensity of the imaged area

in each frame.

Normalize the intensity of each series to its starting value (Intensity at time t / Intensity at

time 0).

Plot the normalized intensity vs. time for all conditions. The most effective antifade reagent

will exhibit the slowest rate of fluorescence decay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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